REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:19]=[CH:18][C:10]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:9][CH:8]=1>>[F:6][C:7]1[CH:19]=[CH:18][C:10]([O:11][C:12]2[CH:17]=[CH:16][C:15]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:14][CH:13]=2)=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
26 mL
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(OC2=CC=CC=C2)C=C1
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
When addition
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Type
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FILTRATION
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Details
|
The product, 4-(4fluorophenoxy)benzene-sulfonylchloride (18.6 grams, 33%) was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried in the air
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |